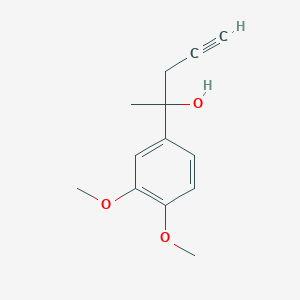

2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol

CAS No.:

Cat. No.: VC16014522

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O3 |

|---|---|

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol |

| Standard InChI | InChI=1S/C13H16O3/c1-5-8-13(2,14)10-6-7-11(15-3)12(9-10)16-4/h1,6-7,9,14H,8H2,2-4H3 |

| Standard InChI Key | SMPJBKXFVNOOFR-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC#C)(C1=CC(=C(C=C1)OC)OC)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol, reflecting its tertiary alcohol functionality ( at position 2), alkyne group ( at positions 4–5), and 3,4-dimethoxy-substituted benzene ring. Its molecular formula, , was confirmed via high-resolution mass spectrometry and computational methods .

Spectroscopic and Computational Data

-

SMILES:

CC(CC#C)(C1=CC(=C(C=C1)OC)OC)O -

InChIKey:

SMPJBKXFVNOOFR-UHFFFAOYSA-N -

3D Conformation: Molecular modeling predicts a bent geometry at the alkyne moiety, with the dimethoxyphenyl group occupying an equatorial position relative to the hydroxyl group .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 220.26 g/mol | |

| LogP (Partition Coefficient) | 1.93 | |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

Synthetic Methodologies

Sonogashira Coupling and Alkylation

A common route to aryl-substituted acetylenic alcohols involves Sonogashira cross-coupling between terminal alkynes and aryl halides. For example, 4-pentyn-1-ol derivatives undergo palladium-catalyzed coupling with 1-bromo-2,5-dimethoxybenzene to install the aromatic ring . Subsequent oxidation steps (e.g., Swern oxidation) yield aldehydes, which are then alkylated with organolithium reagents to construct the tertiary alcohol backbone .

Microwave-Assisted Tandem Cyclization/Claisen Rearrangement

A landmark study demonstrated that 1-alkenyl-4-pentyn-1-ol systems undergo a stereoselective tandem reaction under microwave irradiation . The process involves:

-

5-Exo Dig Cyclization: Intramolecular attack of the alkoxide on the alkyne, forming a 2-alkylidenetetrahydrofuran intermediate.

-

Claisen Rearrangement: [3,3]-Sigmatropic shift producing a cyclohept-4-enone derivative.

For 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol, this method could enable access to bicyclic terpenoid analogs, though specific applications remain unexplored in the literature .

Table 2: Representative Reaction Conditions and Outcomes

| Starting Material | Conditions | Product | Yield | Diastereomeric Ratio | Source |

|---|---|---|---|---|---|

| 1-Alkenyl-4-pentyn-1-ol | 10 mol-% MeLi, 210°C, 45 min | Cyclohept-4-enone derivative | 76% | 93:7 |

Applications in Organic Synthesis

Precursor to Seven-Membered Carbocycles

The compound’s alkyne and alcohol functionalities make it a versatile building block for synthesizing medium-sized rings. For instance, microwave-assisted reactions convert similar tertiary acetylenic alcohols into bicyclo[5.3.0]decane systems, which are core structures in diterpenes like phorbol esters .

Stereoselective Functionalization

Future Directions and Research Gaps

-

Stereochemical Resolution: Enantioselective synthesis of the compound could enable studies on chirality-dependent biological activity.

-

Catalytic Applications: Investigating its role in asymmetric catalysis or as a ligand in transition metal complexes.

-

Pharmacological Screening: Although currently labeled a "research chemical," its structural similarity to bioactive terpenoids warrants cytotoxicity and antimicrobial assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume